Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
Overview
Description
Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is a heterocyclic compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol . It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate typically involves the esterification of 4-hydroxy-2-methylbenzofuran-6-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-2-methylbenzofuran-6-carboxylate.
Reduction: Formation of 4-hydroxy-2-methylbenzofuran-6-methanol.
Substitution: Formation of 4-chloro-2-methylbenzofuran-6-carboxylate or 4-alkoxy-2-methylbenzofuran-6-carboxylate.
Scientific Research Applications
Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations that enhance its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
- 6-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
- Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Uniqueness
Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its hydroxyl and ester groups provide versatile sites for chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 4-hydroxy-2-methyl-1-benzofuran-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-3-8-9(12)4-7(11(13)14-2)5-10(8)15-6/h3-5,12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSXUNBDKRJPHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2O1)C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677463 | |
Record name | Methyl 4-hydroxy-2-methyl-1-benzofuran-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314725-17-2 | |
Record name | Methyl 4-hydroxy-2-methyl-6-benzofurancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314725-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-hydroxy-2-methyl-1-benzofuran-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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